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1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine

Lipophilicity Drug Design Physicochemical Profiling

1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine (CAS 2002890-36-8, MF: C10H18F2N2, MW: 204.26) is a fluorinated saturated heterocyclic amine building block comprising a piperidine core substituted at the 1-position with a 3,3-difluorocyclobutyl group and at the 4-position with an N-methylamino group. The gem-difluorocyclobutane motif imparts distinct physicochemical properties—including modulated basicity, controlled lipophilicity (LogP 1.4679), and enhanced metabolic stability—relative to both non-fluorinated cyclobutyl analogs and mono-fluorinated piperidine congeners.

Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol
Cat. No. B13679134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine
Molecular FormulaC10H18F2N2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)C2CC(C2)(F)F
InChIInChI=1S/C10H18F2N2/c1-13-8-2-4-14(5-3-8)9-6-10(11,12)7-9/h8-9,13H,2-7H2,1H3
InChIKeyJVORUPUEMFPVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine (CAS 2002890-36-8): A Fluorinated Piperidine-4-amine Building Block for Kinase-Targeted Drug Discovery


1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine (CAS 2002890-36-8, MF: C10H18F2N2, MW: 204.26) is a fluorinated saturated heterocyclic amine building block comprising a piperidine core substituted at the 1-position with a 3,3-difluorocyclobutyl group and at the 4-position with an N-methylamino group . The gem-difluorocyclobutane motif imparts distinct physicochemical properties—including modulated basicity, controlled lipophilicity (LogP 1.4679), and enhanced metabolic stability—relative to both non-fluorinated cyclobutyl analogs and mono-fluorinated piperidine congeners [1][2]. The compound has been explicitly employed as a key synthetic intermediate in the preparation of eIF4E inhibitor eIF4E-IN-2 (IC50 13 nM), a clinical-stage oncology candidate targeting cap-dependent translation [3].

Why 1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs in Structure-Based Drug Design


Generic substitution of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine with non-fluorinated cyclobutyl-piperidines or regioisomeric fluorinated congeners fails because the 3,3-gem-difluoro configuration produces a unique combination of attenuated amine basicity (ΔpKa ≈ 0.7–3.1 units relative to parent piperidine), altered lipophilicity (LogP 1.4679 vs. –0.29 for the free difluorocyclobutanamine fragment), and a conformationally rigid cyclobutane exit vector geometry that cannot be replicated by mono-fluoro or non-fluorinated scaffolds [1][2]. These differences directly impact target binding affinity, as demonstrated by the incorporation of this building block into eIF4E-IN-2, which achieves single-digit nanomolar potency (IC50 13 nM) against eukaryotic initiation factor 4E—an activity profile that mandates the specific gem-difluorocyclobutyl-N-methyl-piperidin-4-amine motif .

Quantitative Differentiation of 1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine Versus Closest Structural Analogs: A Procurement-Focused Evidence Table


Lipophilicity (LogP) Divergence Between 1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine and the Free 3,3-Difluorocyclobutanamine Fragment

The target compound exhibits a measured LogP of 1.4679, which is +1.76 log units higher than the free 3,3-difluorocyclobutanamine fragment (LogP –0.29) . This 58-fold increase in octanol-water partition coefficient reflects the contribution of the N-methylpiperidine scaffold to overall molecular lipophilicity and demonstrates that the building block delivers a drug-like LogP window (1–3) suitable for oral bioavailability optimization, in contrast to the excessively hydrophilic free amine fragment.

Lipophilicity Drug Design Physicochemical Profiling

Gem-Difluorocyclobutyl-Mediated Basicity Attenuation Versus Parent Piperidine (Class-Level pKa Shift)

Systematic profiling of mono- and difluorinated saturated heterocyclic amines demonstrated that gem-difluorination reduces amine basicity (pKa of conjugate acid) in a predictable, tunable manner depending on the number of fluorine atoms and their distance from the protonation center [1]. For 4,4-difluoropiperidine, the ΔpKa relative to piperidine (pKa ≈ 11.1) is 3.15 units [1]. For a closely related 3,3-difluorocyclobutyl-piperidine analog, 2-(3,3-difluorocyclobutyl)piperidine, the predicted pKa is 10.44±0.10 [2], reflecting an intermediate basicity attenuation of approximately 0.7 units versus piperidine. The target compound, bearing the difluorocyclobutyl group on the piperidine nitrogen, is expected to exhibit a similar magnitude of pKa reduction relative to its non-fluorinated cyclobutyl counterpart, consistent with the trend established across the difluorinated heterocyclic amine series [1].

Amine Basicity pKa Modulation Fluorine Effects

Direct Incorporation as the Piperidine Core of eIF4E-IN-2: Potency Benchmark Against the eIF4E Target

The target compound constitutes the essential 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine substructure of eIF4E-IN-2 (CAS 2575840-38-7), a clinical-stage eIF4E inhibitor developed by eFFECTOR Therapeutics [1][2]. eIF4E-IN-2 exhibits an IC50 of 13 nM in the eIF4E biochemical inhibition assay and inhibits MDA-MB-361 breast cancer cell proliferation with an IC50 of 46.8 nM . The difluorocyclobutyl-piperidine motif is explicitly claimed in the patent solid-state forms of this inhibitor [1], confirming that replacement of this building block would require de novo SAR exploration of the entire lead series.

eIF4E Inhibition Oncology Cap-Dependent Translation

Conformational Rigidity and Exit Vector Geometry of the 3,3-Difluorocyclobutane Ring Versus Non-Fluorinated Cyclobutane

X-ray crystallographic analysis of 3,3-difluorocyclobutanamine derivatives by Chernykh et al. (2019) revealed that the gem-difluorocyclobutane ring adopts a distinctly puckered conformation with exit vector angles that differ from non-fluorinated cyclobutane analogs [1]. Exit vector plot analysis demonstrated that the 3,3-difluoro substitution pattern produces a unique spatial orientation of the exocyclic amine relative to the cyclobutane plane, providing a three-dimensional pharmacophoric geometry that cannot be mimicked by non-fluorinated cyclobutyl-piperidines or by simpler N-alkyl piperidine building blocks [1]. This conformational distinction is critical for structure-based drug design where the relative orientation of the piperidine core and the difluorocyclobutyl substituent determines target pocket complementarity.

Conformational Analysis Exit Vector X-ray Crystallography

Metabolic Stability of Difluorinated Saturated Heterocyclic Amine Building Blocks Versus Non-Fluorinated Congeners

In a comprehensive intrinsic microsomal clearance study across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, Melnykov et al. (2023) demonstrated that difluorination retains high metabolic stability (low CLint) in nearly all cases, with the single exception of the 3,3-difluoroazetidine derivative [1]. The study established that introducing geminal fluorine atoms on saturated heterocyclic amine building blocks does not introduce metabolic liability; rather, the fluorine substitution pattern can be used to fine-tune lipophilicity and basicity while preserving oxidative metabolic stability, providing a key advantage over non-fluorinated analogs that may undergo rapid CYP-mediated N-dealkylation or ring oxidation [1].

Metabolic Stability Microsomal Clearance ADME Optimization

Physicochemical Property Profile Summary: Quantitative Descriptors for in Silico Screening and Building Block Selection

The target compound presents a defined physicochemical profile: LogP 1.4679, TPSA 15.27 Ų, 2 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, and MW 204.26 . This contrasts with the non-fluorinated cyclobutyl analog 1-cyclobutyl-N-methylpiperidin-4-amine (MW 168.28, C10H20N2), which lacks the two fluorine atoms and thus has a different hydrogen bond acceptor profile, lower molecular weight, and altered lipophilicity . The combination of low TPSA (15.27) and moderate LogP (1.4679) places this building block within favorable CNS drug-like property space (TPSA < 60 Ų, LogP 1–3), making it particularly suitable for programs targeting intracellular or CNS targets where passive permeability is required.

Physicochemical Descriptors TPSA Drug-Likeness Building Block Selection

Validated Application Scenarios for 1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine Based on Quantitative Differentiation Evidence


eIF4E-Targeted Oncology Drug Discovery: Synthesis of Potent Cap-Dependent Translation Inhibitors

This building block is the direct synthetic precursor for the eIF4E inhibitor eIF4E-IN-2 (IC50 13 nM), a compound in clinical-stage development for breast cancer and other malignancies dependent on cap-dependent translation . The 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine substructure is explicitly claimed in the solid-state forms patent (US 2024/0076301 A1), and its replacement would require a full re-synthesis and re-optimization of the lead series . Medicinal chemistry teams pursuing eIF4E or related translation initiation targets can use this building block to access potent, patent-protected chemical space with demonstrated cellular antiproliferative activity (MDA-MB-361 IC50 46.8 nM) .

GLP-1R Agonist Lead Optimization: Mitigating hERG Liability Through Difluorocyclobutyl-Piperidine Incorporation

The difluorocyclobutyl-piperidine motif was identified by Miao et al. (2025) as a critical structural element for reducing hERG channel inhibition (IC50 = 4.3 μM for danuglipron) while maintaining potent GLP-1R agonism (compound 73 EC50 = 0.048 nM) . The attenuated basicity of the difluorocyclobutyl-substituted piperidine nitrogen (approximately 0.7–1.1 pKa units lower than parent piperidine, as established by Melnykov et al. 2023 ) is mechanistically linked to reduced hERG blockade. Procurement of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine enables the systematic exploration of this hERG-sparing difluorocyclobutyl-piperidine pharmacophore in GLP-1R and other aminergic GPCR agonist programs.

CNS Penetrant Kinase Inhibitor and Fragment-Based Drug Discovery Programs

With a TPSA of 15.27 Ų and LogP of 1.4679 , this building block occupies favorable CNS drug-like property space (TPSA well below the 60–70 Ų threshold for brain penetration, LogP within the optimal 1–3 range). The conformational rigidity conferred by the 3,3-difluorocyclobutyl ring, as characterized by exit vector plot analysis in Chernykh et al. (2019) , provides a geometrically defined scaffold for fragment growing or linking strategies targeting CNS kinases, neurotransmitter receptors, or transporters. The metabolic stability retention observed across the difluorinated heterocyclic amine class further supports the use of this building block in CNS programs where minimizing oxidative metabolism is critical for achieving adequate brain exposure.

Physicochemical Property-Driven Building Block Selection for DNA-Encoded Library (DEL) and High-Throughput Chemistry Platforms

The defined and vendor-verified physicochemical profile—LogP 1.4679, TPSA 15.27, 2 H-bond acceptors, 1 H-bond donor, MW 204.26, purity 98% —enables reliable in silico pre-filtering for DEL design and automated parallel synthesis workflows. The +1.76 LogP shift relative to the free 3,3-difluorocyclobutanamine fragment demonstrates that this building block delivers a pre-optimized balance of lipophilicity and polarity, reducing the need for downstream property optimization. The commercial availability at 98% purity from established suppliers (e.g., Leyan, AKSci) supports reproducible large-scale library production, differentiating this building block from custom-synthesized or lower-purity alternatives that introduce variability in DEL screening outcomes.

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